VK-II-36

Catalog No.
S005868
CAS No.
955371-66-1
M.F
C26H26N2O5
M. Wt
446.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
VK-II-36

CAS Number

955371-66-1

Product Name

VK-II-36

IUPAC Name

6-(9H-carbazol-4-yloxymethyl)-4-[2-(2-methoxyphenoxy)ethyl]morpholin-3-one

Molecular Formula

C26H26N2O5

Molecular Weight

446.5 g/mol

InChI

InChI=1S/C26H26N2O5/c1-30-22-10-4-5-11-23(22)31-14-13-28-15-18(32-17-25(28)29)16-33-24-12-6-9-21-26(24)19-7-2-3-8-20(19)27-21/h2-12,18,27H,13-17H2,1H3

InChI Key

OPUVSUMPCOUABG-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1OCCN2CC(OCC2=O)COC3=CC=CC4=C3C5=CC=CC=C5N4

Synonyms

6-[(9H-Carbazol-4-yloxy)methyl]-4-[2-(2-methoxyphenoxy)ethyl]-3-morpholinone

Canonical SMILES

COC1=CC=CC=C1OCCN2CC(OCC2=O)COC3=CC=CC4=C3C5=CC=CC=C5N4

Description

The exact mass of the compound 6-(9H-carbazol-4-yloxymethyl)-4-[2-(2-methoxyphenoxy)ethyl]morpholin-3-one is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Availability and Potential Uses

While there is no published scientific research directly investigating 6-(9H-carbazol-4-yloxymethyl)-4-[2-(2-methoxyphenoxy)ethyl]morpholin-3-one (FNB37166), it can be purchased from commercial suppliers []. This suggests potential research applications, though the specific areas of interest remain unknown.

Chemical Structure Analysis

The structure of FNB37166 combines several functional groups that might be of interest to researchers:

  • Carbazole: This aromatic group is found in many natural products and pharmaceuticals, known for its diverse biological activities including anti-cancer and anti-inflammatory properties [].
  • Morpholine: This heterocyclic ring is present in various drugs and drug candidates due to its ability to interact with biological systems [].
  • Methoxyphenoxy: This group can influence the solubility and bioactivity of a molecule [].

The combination of these moieties in FNB37166 warrants further investigation to understand its potential interactions with biological targets.

Future Research Directions

Given the structural features of FNB37166, future research could explore its potential applications in various areas:

  • Drug Discovery: FNB37166 could be screened for biological activity against different targets relevant to diseases like cancer or inflammation. The presence of the carbazole and morpholine groups suggest potential for interesting bioactivity.
  • Material Science: The molecule's structure might be suitable for development into functional materials with specific properties depending on further analysis.

VK-II-36 is a synthetic compound characterized by its unique structure, which includes a benzimidazole core and an imidazole side chain. The compound has garnered interest due to its specific biological activities, particularly as a modulator of calcium release mechanisms within cells. Its chemical structure can be represented as follows:

  • Chemical Formula: C₁₁H₁₃N₃
  • CAS Number: 955371-66-1

Typical of compounds containing nitrogen heterocycles. It can undergo nucleophilic substitutions and redox reactions depending on the conditions. For example, the imidazole ring can act as a nucleophile in electrophilic aromatic substitution reactions. Additionally, it may react with electrophiles due to the presence of electron-rich nitrogen atoms.

VK-II-36 has been studied for its role in modulating calcium signaling pathways, particularly in relation to store-overload-induced calcium release (SOICR). This mechanism is crucial for various cellular processes, including muscle contraction and neurotransmitter release. Research indicates that VK-II-36 acts as an inhibitor of SOICR in specific cell lines, such as HEK293 cells, suggesting its potential utility in studying calcium-related physiological processes .

The synthesis of VK-II-36 typically involves multi-step organic synthesis techniques. The general approach includes:

  • Formation of the Benzimidazole Core: This can be achieved through condensation reactions between o-phenylenediamine and carboxylic acids or their derivatives.
  • Introduction of the Imidazole Side Chain: This step often involves alkylation or acylation methods to attach the imidazole moiety to the benzimidazole framework.
  • Purification: The final product is purified using techniques such as recrystallization or chromatography.

VK-II-36 has potential applications in various fields, including:

  • Pharmacology: As a research tool to understand calcium signaling and its implications in various diseases.
  • Cell Biology: In studies involving cellular responses to calcium fluctuations.
  • Drug Development: As a lead compound for developing new therapeutics targeting calcium dysregulation.

VK-II-36 shares structural similarities with several other compounds that also interact with calcium signaling pathways. Here are some notable examples:

Compound NameCAS NumberBiological Activity
VK-II-86955371-84-3Inhibitor of store-overload-induced calcium release
Carvedilol72956-09-3Beta-blocker with antioxidant properties
Dantrolene7261-95-4Muscle relaxant that inhibits calcium release

Uniqueness

VK-II-36's uniqueness lies in its specific structural features that allow it to selectively inhibit SOICR without affecting other calcium signaling pathways significantly. This selectivity could make it a valuable tool for dissecting the roles of different calcium signaling mechanisms in health and disease.

XLogP3

4.5

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

446.18417193 g/mol

Monoisotopic Mass

446.18417193 g/mol

Heavy Atom Count

33

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2024-04-14

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